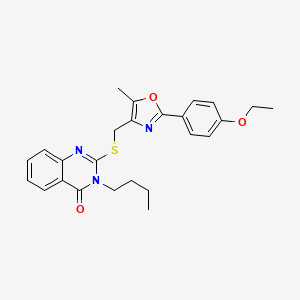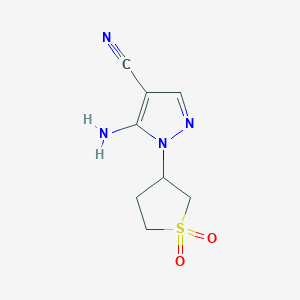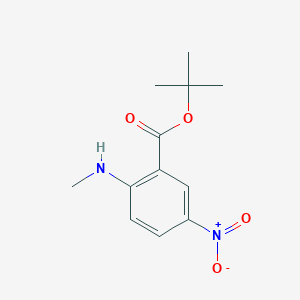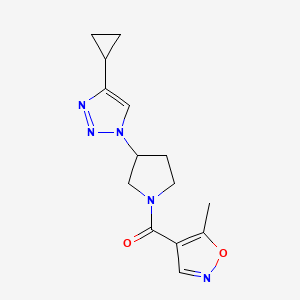![molecular formula C27H25N3O B2812820 1-butyl-2-[(E)-[(5-methylfuran-2-yl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile CAS No. 478032-88-1](/img/structure/B2812820.png)
1-butyl-2-[(E)-[(5-methylfuran-2-yl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-butyl-2-[(E)-[(5-methylfuran-2-yl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile is a useful research compound. Its molecular formula is C27H25N3O and its molecular weight is 407.517. The purity is usually 95%.
BenchChem offers high-quality 1-butyl-2-[(E)-[(5-methylfuran-2-yl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-butyl-2-[(E)-[(5-methylfuran-2-yl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Studies
Researchers have developed efficient synthetic routes to create N-(pyrrol-2-yl)amines and their reduction products, which are crucial intermediates for synthesizing other valuable compounds. These processes involve solvent-free condensation and reduction, demonstrating the compound's versatility as a building block in chemical synthesis. The crystal structures of the reduced compounds exhibit significant changes in molecular conformations, highlighting the compound's role in studying molecular architecture and supramolecular assembly, controlled mainly by hydrogen bonds and, in some cases, by C-H...Cl interactions (Macías, Castillo, & Portilla, 2018).
Novel Synthetic Approaches
Innovative one-pot strategies have been developed to synthesize highly functionalized 5-amino-3,4-dihydro-2H-pyrrole-2-carboxylic acid esters, starting from commercially available compounds. This demonstrates the compound's utility in creating amidines with contiguous stereocenters, showcasing its importance in synthetic chemistry for developing new methodologies that are efficient and environmentally friendly (Meninno, Carratù, Overgaard, & Lattanzi, 2021).
Heterocyclic Synthesis
The compound has been used as a building block for constructing new heterocyclic structures, such as furo[2,3-d]pyrimidin-4(3H)-ones and 4H-furo[2,3-d][1,3]oxazin-4-ones. These syntheses explore the compound's reactivity with various reagents, highlighting its role in the development of novel heterocyclic compounds with potential biological activities (El-Shahawi & El-ziaty, 2017).
Antimicrobial Activity Studies
Some derivatives synthesized from the base compound have been evaluated for their antimicrobial activities, indicating the potential of these compounds in medicinal chemistry. The synthesis of furo[3,2-e]imidazo[1,2-c]pyrimidines and their reactions with various reagents to produce compounds with tested antimicrobial activities against different microbial strains underline the compound's significance in discovering new antimicrobial agents (Bhuiyan, Rahman, Hossain, Rahim, & Hossain, 2005).
Advanced Materials and Chemical Sensors
The synthesis of periphery-functionalized porphyrazines containing mixed pyrrolyl and pyridylmethylamino groups from the compound showcases its application in creating materials with interesting spectroscopic and electrochemical properties. These materials are anticipated to find applications as chemical sensors and electronic materials, highlighting the compound's role in the development of advanced functional materials (Gośliński et al., 2009).
properties
IUPAC Name |
1-butyl-2-[(E)-(5-methylfuran-2-yl)methylideneamino]-4,5-diphenylpyrrole-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3O/c1-3-4-17-30-26(22-13-9-6-10-14-22)25(21-11-7-5-8-12-21)24(18-28)27(30)29-19-23-16-15-20(2)31-23/h5-16,19H,3-4,17H2,1-2H3/b29-19+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSTKUCLYAYOMPR-VUTHCHCSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=C(C(=C1N=CC2=CC=C(O2)C)C#N)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN1C(=C(C(=C1/N=C/C2=CC=C(O2)C)C#N)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-butyl-2-[(E)-[(5-methylfuran-2-yl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-[2-[[Cyano-(2-methylphenyl)methyl]amino]-2-oxoethyl]benzamide](/img/structure/B2812748.png)
![2-(4-fluorophenyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)acetamide hydrochloride](/img/structure/B2812750.png)

![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2812753.png)
![Methyl 2-[[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]methoxy]pyridine-4-carboxylate](/img/structure/B2812755.png)
![3-sec-butyl-1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)quinazoline-2,4(1H,3H)-dione](/img/structure/B2812757.png)

![2-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-5-phenylmethoxypyran-4-one](/img/structure/B2812759.png)
![3-Methyl-3-[4-(trifluoromethyl)phenyl]butanoic acid](/img/structure/B2812760.png)